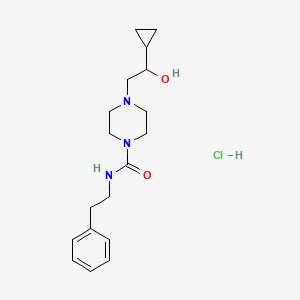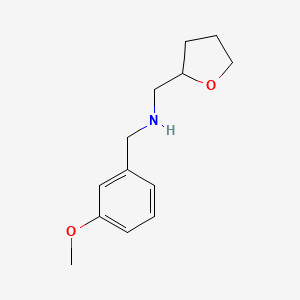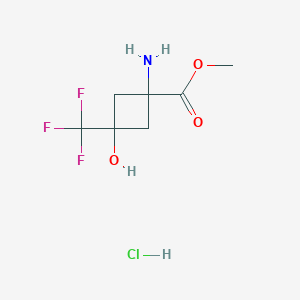
4-(2-cyclopropyl-2-hydroxyethyl)-N-phenethylpiperazine-1-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-cyclopropyl-2-hydroxyethyl)-N-phenethylpiperazine-1-carboxamide hydrochloride is a chemical compound with the molecular formula C18H28ClN3O2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula, C18H28ClN3O2 . The average mass of the molecule is 353.887 Da, and the monoisotopic mass is 353.187012 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, C18H28ClN3O2, and its average and monoisotopic masses, 353.887 Da and 353.187012 Da respectively .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Enantiomerically and Diastereomerically Pure Compounds
A study detailed the synthesis of enantiomerically and diastereomerically pure compounds derived from cycloheptadiene, utilizing an amino acid-derived acylnitroso Diels-Alder reaction. This synthesis pathway is relevant for creating complex molecules with specific stereochemical configurations, which could be applicable to synthesizing compounds similar to the one (Shireman & Miller, 2001).
Access to Substituted Spiro[cyclopropane-1,4′-oxazoline]s
Research demonstrated the synthesis of spirocyclopropanated methyl oxazolinecarboxylates and their derivatives. This work underscores the utility of Michael additions and subsequent reactions for constructing spirocyclic frameworks, potentially relevant to creating structurally complex molecules akin to the target compound (Dalai et al., 2008).
Molecular Diversity via Amino Acid Derived Alpha-Amino Nitriles
A methodology for synthesizing chiral spirocyclic 2,6-dioxopiperazines from amino acid-derived alpha-quaternary alpha-amino nitriles was developed. This approach, involving H(2)SO(4)-promoted cyano hydration followed by base-mediated cyclization, could offer insights into synthesizing complex molecules with specific functionalities (González-Vera et al., 2005).
Applications in Drug Discovery and Materials Science
Antimicrobial Activity of Pyridine Derivatives
A study on the synthesis and antimicrobial activity of pyridine derivatives provides an example of how structurally complex molecules can be designed and evaluated for biological activities. These insights are crucial for the development of new pharmaceuticals and materials with specific biological functions (Patel et al., 2011).
Enaminones as Building Blocks for Antitumor and Antimicrobial Agents
Research highlighted the use of enaminones for synthesizing compounds with potential antitumor and antimicrobial activities. This study exemplifies the chemical versatility of compounds containing amide, ester, and piperazine functional groups, offering pathways to develop new therapeutic agents (Riyadh, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2-cyclopropyl-2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2.ClH/c22-17(16-6-7-16)14-20-10-12-21(13-11-20)18(23)19-9-8-15-4-2-1-3-5-15;/h1-5,16-17,22H,6-14H2,(H,19,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXUXHHPVOJJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)NCCC3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-cyclopropyl-2-hydroxyethyl)-N-phenethylpiperazine-1-carboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2776480.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2776486.png)
![3-amino-N-cyclopropyl-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2776487.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(4-methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2776489.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2776495.png)
![4,6-Dichloro-9H-pyrimido[4,5-B]indole](/img/structure/B2776496.png)


